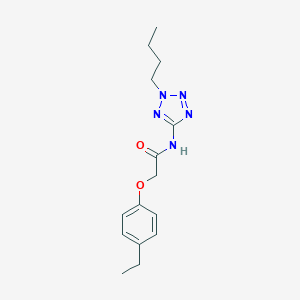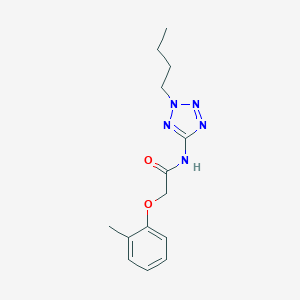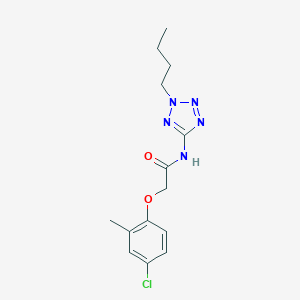![molecular formula C23H29N3O2 B244477 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide, also known as MPBP, is a compound that has been studied for its potential use in scientific research. MPBP is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to have potential applications in the fields of neuroscience and pharmacology.
Mecanismo De Acción
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide acts as a partial agonist at the dopamine D3 receptor. It has been found to have a higher affinity for the dopamine D3 receptor than the dopamine D2 receptor. This selectivity for the dopamine D3 receptor makes it a potential target for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been found to increase dopamine release in the mesolimbic pathway of the brain. This increase in dopamine release is thought to be responsible for its potential therapeutic effects in neuropsychiatric disorders. 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has also been found to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific targeting of this receptor subtype. However, one limitation of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide is its potential for off-target effects. It is important to carefully control for these effects in lab experiments.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in neuropsychiatric disorders such as addiction, schizophrenia, and depression.
2. The development of more selective ligands for the dopamine D3 receptor could lead to more effective treatments for these disorders.
3. The use of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in combination with other drugs could lead to synergistic effects.
4. The investigation of the long-term effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide on the brain and behavior could provide valuable insights into its potential therapeutic use.
Métodos De Síntesis
The synthesis of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 3-methyl-4-(4-nitrophenyl)butanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide.
Aplicaciones Científicas De Investigación
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been studied for its potential use as a ligand for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. It has been implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and depression.
Propiedades
Fórmula molecular |
C23H29N3O2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
3-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)24-20-8-10-21(11-9-20)25-12-14-26(15-13-25)23(28)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H,24,27) |
Clave InChI |
BJGSVFOCSHPXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





